molecular formula C42H74O5 B054596 1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol CAS No. 69176-47-2

1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol

Cat. No.: B054596
CAS No.: 69176-47-2
M. Wt: 659 g/mol
InChI Key: KFTQBNLTYMNTFX-UHFFFAOYSA-N
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Preparation Methods

1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol can be synthesized through esterification reactions. One common method involves the reaction of benzoic acid with palmitic anhydride to produce the esterified product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol involves its interaction with lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol can be compared with other similar compounds, such as:

The presence of the benzyl group in this compound makes it unique and influences its behavior in various chemical and biological systems.

Properties

IUPAC Name

(2-hexadecanoyloxy-3-phenylmethoxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-34-41(43)46-38-40(37-45-36-39-32-28-27-29-33-39)47-42(44)35-31-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-29,32-33,40H,3-26,30-31,34-38H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTQBNLTYMNTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H74O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401070
Record name 1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69176-47-2
Record name 1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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